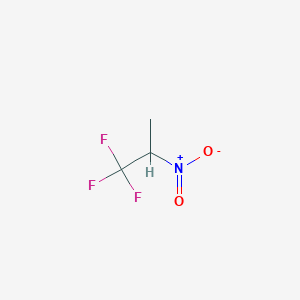

1,1,1-Trifluoro-2-nitropropane, 99%

Description

1,1,1-Trifluoro-2-nitropropane (C₃H₄F₃NO₂) is a fluorinated nitroalkane characterized by a trifluoromethyl group and a nitro group attached to adjacent carbons. This compound is notable for its high purity (99%), making it suitable for specialized applications in organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name |

1,1,1-trifluoro-2-nitropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3NO2/c1-2(7(8)9)3(4,5)6/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPPXJGZEBYNAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 1,1,1-Trifluoro-2-nitropropane, the following comparisons are made with analogous compounds:

Nitropropanes

- 1-Nitropropane (C₃H₇NO₂) and 2-Nitropropane (C₃H₇NO₂): Both isomers share the molecular formula C₃H₇NO₂ (molecular weight: 89.09 g/mol) but differ in nitro group placement. Environmental behavior: 1-Nitropropane and 2-Nitropropane exhibit distinct environmental persistence. For example, 1-Nitropropane has a reported concentration of 89.09 g/mol in drinking water, while 2-Nitropropane’s air concentration is listed as "? mmol/m³" (data incomplete) . Reactivity: Unlike 1,1,1-Trifluoro-2-nitropropane, these compounds lack fluorine substituents, resulting in lower thermal stability and reduced resistance to oxidation.

Fluorinated Nitro Compounds

- 1-Fluoro-2-nitrobenzene (C₆H₄FNO₂): Aromatic counterpart with a molecular weight of 210 g/mol. The benzene ring stabilizes the nitro group, reducing reactivity compared to aliphatic 1,1,1-Trifluoro-2-nitropropane. However, its fluorine substitution at the ortho position enhances electrophilic substitution selectivity .

- 4-Trifluoromethyl-thiazol-2ylamine (C₄H₃F₃N₂S) :

Key Data Tables

Table 1: Physical and Environmental Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Purity | Environmental Concentration (Drinking Water) |

|---|---|---|---|---|

| 1,1,1-Trifluoro-2-nitropropane | C₃H₄F₃NO₂ | 163.06 | 99% | Not reported |

| 1-Nitropropane | C₃H₇NO₂ | 89.09 | N/A | 89.09 g/mol |

| 2-Nitropropane | C₃H₇NO₂ | 89.09 | N/A | Not reported |

| 1-Fluoro-2-nitrobenzene | C₆H₄FNO₂ | 210 | 99% | Not reported |

Sources :

Table 2: Functional Group Impact on Reactivity

| Compound | Key Functional Groups | Reactivity Profile |

|---|---|---|

| 1,1,1-Trifluoro-2-nitropropane | -NO₂, -CF₃ | High electrophilicity; stable under acidic conditions |

| 2-Nitropropane | -NO₂ | Prone to radical decomposition at elevated temps |

| 1-Fluoro-2-nitrobenzene | -NO₂, -F (aromatic) | Moderate electrophilicity; undergoes nitration |

Gaps and Limitations

- Data Availability: Environmental concentrations and long-term stability data for 1,1,1-Trifluoro-2-nitropropane are absent in current literature, unlike its non-fluorinated analogs .

- Purity Benchmarks : While 99% purity is standard for industrial use, lower-purity analogs (e.g., 95% 4-Trifluoromethyl-thiazol-2ylamine) highlight variability in synthesis protocols .

Preparation Methods

Nitration of 1,1,1-Trifluoropropane Derivatives

A common route involves the nitration of halogenated trifluoropropane intermediates. For instance, US5138087A describes the preparation of 1,1,1-trifluoro-2-propene compounds via halogenation and elimination. While this patent focuses on insecticidal intermediates, analogous steps can be adapted for nitropropane synthesis:

-

Halogenation : Reacting 1,1,1-trifluoropropane with bromine or chlorine in solvents like carbon tetrachloride yields 2,3-dihalo-1,1,1-trifluoropropane (F₃CCHXCH₂X, X = Cl, Br).

-

Nitro Substitution : Treating the dihalo intermediate with silver nitrite (AgNO₂) or sodium nitrite (NaNO₂) in polar aprotic solvents (e.g., dimethylformamide) substitutes halides with nitro groups.

Example Reaction:

This method achieves moderate yields (60–70%) but requires rigorous purification to remove residual halides.

Oxidation of Trifluorinated Hydroxylamine Intermediates

CN119039148A outlines a catalytic oxidation method for 2-nitropropane using isopropyl hydroxylamine and hydrogen peroxide. Adapting this approach for the trifluoro variant involves:

-

Synthesis of Trifluorinated Hydroxylamine : Reacting 1,1,1-trifluoro-2-propanol with hydroxylamine under acidic conditions.

-

Oxidation : Treating the hydroxylamine intermediate with hydrogen peroxide (20–50% concentration) in the presence of tungsten-based catalysts (e.g., tungstic acid, sodium tungstate).

Reaction Conditions:

-

Catalyst Load : 1–5 wt% of tungstic acid relative to substrate.

-

Temperature : -10°C to 55°C (optimized at 20–25°C).

Yield and Purity:

Hydrogenation of Nitroolefins

US4622427A discloses the partial hydrogenation of nitroalkenes to nitroalkanes using palladium or platinum catalysts. For 1,1,1-trifluoro-2-nitropropane:

-

Nitroolefin Preparation : Dehydrohalogenation of 2-nitro-1,1,1-trifluoro-3-chloropropane yields 1,1,1-trifluoro-2-nitropropene.

-

Hydrogenation : Catalytic hydrogenation (H₂, 1–5 atm) over Pd/C or PtO₂ selectively reduces the double bond.

Key Parameters:

-

Catalyst : 5% Pd/C, 0.5–1 wt% loading.

-

Solvent : Ethanol or ethyl acetate.

-

Purity : Distillation under reduced pressure (-0.098 MPa) removes traces of olefinic impurities.

Purification and Analytical Validation

Distillation Techniques

Solvent Extraction

-

Extractants : Dimethyl carbonate, ethyl acetate, or dichloromethane partition nitropropane from aqueous reaction mixtures.

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Yield | Purity | Key Advantage |

|---|---|---|---|---|---|

| Nitration of Dihalides | AgNO₂/NaNO₂ | 50–80°C | 60–70% | 98% | Simple halogenation steps |

| Hydroxylamine Oxidation | Tungstic acid | 20–25°C | >99% | 99.7% | High selectivity, mild conditions |

| Nitroolefin Hydrogenation | Pd/C | 25–40°C | 85–90% | 99% | Scalable, minimal byproducts |

Challenges and Optimization Strategies

-

Impurity Control : IR and NMR analyses detect residual NO, NO₂, and hydroxylated byproducts. Freezing at liquid nitrogen temperatures (-196°C) segregates volatile impurities.

-

Catalyst Recycling : Tungsten catalysts (e.g., sodium tungstate) are recoverable via filtration, reducing costs.

-

Safety : Exothermic oxidation with H₂O₂ necessitates controlled addition rates and cooling .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,1,1-Trifluoro-2-nitropropane with ≥99% purity?

- Methodology : Nitration of 1,1,1-trifluoropropane precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize side reactions. Post-synthesis purification via fractional distillation or column chromatography is critical to achieve high purity .

- Characterization : Confirm structure and purity using (to verify trifluoromethyl groups) and (to confirm nitropropane backbone). IR spectroscopy can validate nitro (-NO₂) and C-F bond vibrations .

Q. What analytical techniques are essential for assessing purity and structural integrity?

- Chromatography : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is optimal for quantifying nitro group-containing impurities .

- Spectroscopy : Mass spectrometry (EI-MS) to confirm molecular ion peaks (e.g., m/z for C₃H₄F₃NO₂) and detect fragmentation patterns .

Q. What storage conditions prevent degradation of 1,1,1-Trifluoro-2-nitropropane?

- Protocols : Store in amber glass containers at 0–6°C under inert gas (argon/nitrogen) to mitigate photodegradation and oxidative side reactions. Regular stability testing via HPLC is advised .

Advanced Research Questions

Q. How do the electronic effects of the trifluoromethyl and nitro groups influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing trifluoromethyl group increases electrophilicity at the β-carbon, enhancing nucleophilic substitution reactivity. The nitro group stabilizes transition states in aromatic substitution reactions, as observed in structurally similar compounds like 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone .

- Experimental Design : Use DFT calculations to map electron density distribution and predict regioselectivity in reactions. Validate with kinetic studies under varying solvent polarities .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

- Data Analysis : Compare reaction conditions (e.g., solvent, catalyst loading, temperature) across studies. Replicate experiments with standardized controls (e.g., internal standards for yield quantification). Use multivariate analysis to isolate variables affecting efficiency .

- Case Study : Discrepancies in Pd-catalyzed coupling yields may arise from trace moisture; rigorous drying of reagents/solvents and in situ FT-IR monitoring can mitigate this .

Q. What advanced applications exist for this compound in materials science or medicinal chemistry?

- Materials Science : As a fluorinated building block for liquid crystals or polymers, leveraging its thermal stability and low polarizability. For example, analogs like 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione are used in optoelectronic materials .

- Medicinal Chemistry : The nitro group facilitates bioactivation via nitroreductases, making it a candidate for prodrug design. Structural analogs exhibit activity in targeting oxidative stress pathways .

Methodological Notes

- Contradiction Handling : If conflicting spectral data arise (e.g., shifts), cross-validate with independent techniques like X-ray crystallography or gas chromatography–mass spectrometry (GC-MS) .

- Safety Protocols : Use explosion-proof equipment during nitration reactions. Toxicity screening (e.g., Ames test) is recommended due to nitro group mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.